molecular formula C8H2ClF4NO B1444162 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile CAS No. 1404194-86-0

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile

Cat. No.: B1444162
CAS No.: 1404194-86-0
M. Wt: 239.55 g/mol
InChI Key: DXEHRHDTVKLLPU-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile is a multifunctional fluorinated aromatic compound that serves as a valuable building block in advanced chemical and pharmaceutical research. Its core structure, which incorporates a benzonitrile scaffold and a chloro-difluoromethoxy substituent, is engineered for applications in structure-activity relationship (SAR) studies and the synthesis of complex target molecules. The strategic placement of fluorine atoms and the chloro-difluoromethoxy group is designed to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . Compounds featuring such difluorinated ether linkages are of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential inhibitors for enzymes and receptors . Furthermore, the benzonitrile core is a common motif found in compounds investigated for various biological activities. This reagent is tailored for use in industrial and academic research settings, facilitating the exploration of new chemical spaces in drug discovery and the development of specialized materials.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4NO/c9-8(12,13)15-5-2-1-4(3-14)6(10)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHRHDTVKLLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically starts from halogenated benzonitrile precursors, such as 3,4-dichlorobenzonitrile or related derivatives. The key transformations involve:

These steps require careful choice of reagents, solvents, catalysts, and reaction conditions to achieve high yield and purity.

Fluorination of 3,4-Dichlorobenzonitrile to 3,4-Difluorobenzonitrile

This is a crucial step as it installs fluorine atoms at positions 3 and 4 of the benzonitrile ring, which are essential for the target compound.

Method Overview:

  • React 3,4-dichlorobenzonitrile with anhydrous potassium fluoride as the fluorinating agent.
  • Use a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) , sulfolane , or N-methylpyrrolidone .
  • Employ a catalyst such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl) ammonium chloride salt .
  • Conduct the reaction under nitrogen atmosphere at elevated temperatures (190–230 °C).
  • Use a dehydration solvent (e.g., toluene) to remove water formed during the reaction by azeotropic distillation.

Key Reaction Conditions and Outcomes:

Parameter Range/Value Notes
Fluorinating agent Anhydrous potassium fluoride Molar ratio to substrate: 2.2–4.0
Solvent 1,3-Dimethyl-2-imidazolidinone Preferred for high polarity and stability
Catalyst Bis-(N,N'-1,3-dimethyl-2-imidazolinyl) ammonium chloride salt 5–10 mol% relative to substrate
Temperature 190–230 °C Optimal around 200–215 °C
Reaction time 4–20 hours Industrial processes vary from 4 to 20 hours
Yield ~89–90% High yield with proper control
Product purity after distillation >99% Achieved by secondary rectification

Process Highlights:

  • Initial reflux with potassium fluoride and dehydration solvent removes water to drive fluorination forward.
  • After water removal, 3,4-dichlorobenzonitrile and catalyst are added.
  • Reaction proceeds with distillation of product to shift equilibrium.
  • Potassium chloride byproduct can be recovered and purified for reuse.
  • The mother liquor containing catalyst is recycled, improving cost-efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile with structurally related benzonitrile derivatives:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Reference CAS/Study
This compound C₈H₂ClF₄NO Cl, F (C4: -OCF₂Cl); F (C2, C3); -CN (C1) Nitrile, chloro-difluoroalkoxy N/A (Inferred)
4-Ethoxy-2,3-difluorobenzonitrile C₉H₅F₂NO Ethoxy (-OCH₂CH₃, C4); F (C2, C3); -CN (C1) Nitrile, alkoxy 126162-96-7
2-Chloro-4-fluoro-3-methylbenzonitrile C₈H₄ClFN Cl (C2); F (C4); CH₃ (C3); -CN (C1) Nitrile, chloro, methyl 796600-15-2
3,4-Difluoro-2-methoxybenzonitrile C₈H₅F₂NO F (C3, C4); Methoxy (-OCH₃, C2); -CN (C1) Nitrile, methoxy 886496-72-6
Key Observations:

Fluorine atoms at C2/C3 further polarize the aromatic ring, influencing regioselectivity in subsequent reactions.

Steric Considerations :

  • The bulkier -OCF₂Cl group (vs. -OCH₃ or -OCH₂CH₃) may hinder access to the nitrile group in catalytic processes, impacting reaction yields .

Physicochemical Properties (Inferred from Analogs)

Property This compound 4-Ethoxy-2,3-difluorobenzonitrile 2-Chloro-4-fluoro-3-methylbenzonitrile
Molecular Weight (g/mol) ~235.5 181.1 183.6
Boiling Point (°C) Estimated >200 (high polarity) 180–185 (reported) 190–195 (estimated)
Solubility Low in water; soluble in polar aprotic solvents Soluble in DMSO, THF Soluble in DMSO, ethanol
Notes:
  • The target compound’s higher molecular weight and polar substituents likely reduce volatility compared to analogs with simpler alkoxy groups.
  • Solubility in DMSO (used in synthesis of 2-chloro-4-fluoro-3-methylbenzonitrile ) suggests compatibility with common organic reaction conditions.

Biological Activity

4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile, with the molecular formula C8H3ClF4NO, is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by multiple fluorine atoms and a chloro group, suggests significant interactions with biological systems, making it a candidate for drug discovery and development.

The compound features:

  • Fluorinated Aromatic Structure : The presence of fluorine increases lipophilicity and metabolic stability.
  • Functional Groups : A chloro group and a nitrile group contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors due to its structural characteristics.
  • Membrane Interaction : Enhanced lipophilicity allows for better penetration into cellular membranes, facilitating interaction with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against different cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound is being evaluated for its ability to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and leukemia cell lines.
  • IC50 Values : Preliminary data suggest IC50 values in the micromolar range against specific cancer types, indicating potential therapeutic efficacy.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBDOngoing Studies
Similar CompoundsU-9370.12 - 2.78

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are under investigation:

  • Mechanistic Studies : Research is focusing on the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Study on Apoptosis Induction :
    • A recent study explored the apoptotic effects of fluorinated compounds similar to this compound on MCF-7 cells.
    • Results indicated significant induction of apoptosis in a dose-dependent manner.
  • In Vivo Efficacy :
    • Animal models are being utilized to assess the therapeutic potential of the compound in reducing tumor growth and assessing side effects.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promise for therapeutic applications, it also requires careful evaluation regarding toxicity:

  • Material Safety Data : Similar compounds have been noted for potential irritations upon contact or inhalation, necessitating appropriate handling precautions.

Q & A

Q. What synthetic strategies are optimal for preparing 4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile, and how do substituent positions influence reaction pathways?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example, chlorination and fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using reagents like potassium fluoride (KF) or sodium hydroxide (NaOH) under controlled conditions . Substituent positions (e.g., chloro at position 4, difluoromethoxy at position 2) dictate reactivity due to electronic effects. A meta-directing nitrile group (-C≡N) at position 1 further directs substitution patterns. Key steps include:
  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) in aprotic solvents.
  • Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR is critical for resolving fluorine environments (e.g., CF₂ vs. CF₃ groups). Chemical shifts for aromatic fluorines typically range δ -110 to -140 ppm .
  • IR : The nitrile group shows a strong absorption band near 2240 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 265.96) and fragmentation patterns. NIST databases provide reference spectra for cross-validation .
  • X-ray Crystallography : Resolves stereoelectronic effects of substituents on crystal packing .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -C≡N, -CF₂O) affect reactivity in cross-coupling reactions?

  • Methodological Answer : The nitrile and difluoromethoxy groups reduce electron density in the aromatic ring, facilitating oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric hindrance from adjacent substituents (e.g., 2,3-difluoro) may limit coupling efficiency. Optimize using:
  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos).
  • Bases : Cs₂CO₃ for deprotonation in polar aprotic solvents (DMF, THF).
  • Monitoring : TLC or GC-MS to track reaction progress .

Q. What mechanistic insights explain the compound’s stability under hydrolytic or metabolic conditions?

  • Methodological Answer : The difluoromethoxy group (-OCF₂Cl) resists hydrolysis due to strong C-F bonds and steric protection. Metabolic studies (e.g., liver microsome assays) reveal slow oxidation of the nitrile group to carboxylic acid. Computational modeling (DFT) predicts activation energies for bond cleavage pathways. Key parameters:
  • Hydrolysis : pH-dependent stability; negligible degradation at pH 7.4 (37°C, 24 hr).
  • Metabolites : LC-MS/MS identifies intermediates like 4-hydroxy derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile

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